molecular formula C25H20ClN5O4 B2803849 N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1217103-26-8

N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2803849
CAS No.: 1217103-26-8
M. Wt: 489.92
InChI Key: ZMLDONJEYRYQKY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-a]quinoxaline core. This core is substituted with a 4-methylphenoxy group at position 4 and an acetamide side chain at position 2.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O4/c1-15-7-10-17(11-8-15)35-24-23-29-30(25(33)31(23)20-6-4-3-5-19(20)28-24)14-22(32)27-16-9-12-21(34-2)18(26)13-16/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDONJEYRYQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

This compound shares the [1,2,4]triazolo[4,3-a]quinoxaline core with the target molecule but differs in substituents:

  • Core modification : A methyl group at position 1 and an oxo group at position 4.
  • Acetamide side chain : Substituted with a 4-chlorophenyl group instead of 3-chloro-4-methoxyphenyl.
  • Molecular weight: 367.793 g/mol, compared to the target compound’s higher mass due to the additional phenoxy group .

NE-019 (PROTAC Derivative)

NE-019 contains a [1,2,4]triazolo[4,3-a][1,4]diazepine core linked to a chloro-substituted isoindolinone. Though structurally distinct, it highlights the versatility of triazolo-fused systems in drug design, particularly in proteolysis-targeting chimeras (PROTACs) .

Quinazoline and Quinazolinone Derivatives

N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

  • Core : Quinazoline with a 4-oxo group.
  • Substituents : A 3-chloro-4-methylphenyl acetamide and a 4-ethoxyphenyl group.

N-(2,4-Dichlorophenyl)methyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

  • Core : Quinazoline-dione (two oxo groups).
  • Substituents : A dichlorophenylmethyl group and variable R groups (e.g., Cl, F, CN).

Triazole-Quinazolinone Hybrids

3-[4-(4-Substituted Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one

  • Core: Combines triazole and quinazolinone moieties.
  • Substituents : Phenyl groups and thioxo modifications.

Structural and Functional Analysis

Core Heterocycle Impact

  • Quinazoline/Quinazolinone: Offers hydrogen-bonding sites (e.g., oxo groups) for enzyme inhibition (e.g., dihydrofolate reductase) .

Substituent Effects

  • Chloro and methoxy groups : Electron-withdrawing (Cl) and electron-donating (OMe) groups influence solubility, metabolic stability, and target binding.
  • Phenoxy vs. sulfanyl linkages: Phenoxy groups may enhance lipophilicity, while sulfanyl groups improve thiol-mediated reactivity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Triazoloquinoxaline Not Provided Estimated ~450 4-Methylphenoxy, 3-chloro-4-methoxyphenyl
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazoloquinoxaline C₁₈H₁₄ClN₅O₂ 367.793 1-Methyl, 4-chlorophenyl
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Quinazoline C₂₄H₂₁ClN₂O₃S 452.95 4-Ethoxyphenyl, sulfanyl linkage
N-(2,4-Dichlorophenyl)methyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-dione C₁₆H₁₂Cl₂N₂O₃ 357.19 Dichlorophenylmethyl, dione core

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